4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid
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Overview
Description
4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid is an organic compound characterized by the presence of a tert-butoxy group, a diethoxyphosphoryl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid typically involves the introduction of the tert-butoxy and diethoxyphosphoryl groups into a suitable precursor molecule. One common method involves the use of tert-butyl esters and diethyl phosphite as starting materials. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or alkane derivatives.
Substitution: The tert-butoxy and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with tailored properties
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonyl)phenylboronic acid: Shares the tert-butoxy group but differs in the presence of a boronic acid moiety.
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Contains a tert-butoxycarbonyl group and a thiazolidine ring, used in antibacterial studies.
Uniqueness
4-(Tert-butoxy)-3-(diethoxyphosphoryl)-4-oxobutanoic acid is unique due to the combination of its tert-butoxy and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-diethoxyphosphoryl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O7P/c1-6-17-20(16,18-7-2)9(8-10(13)14)11(15)19-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNRORTVUEUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC(=O)O)C(=O)OC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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